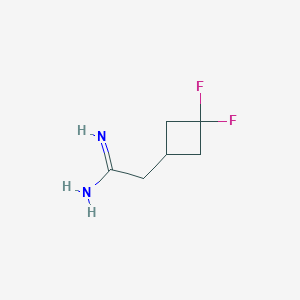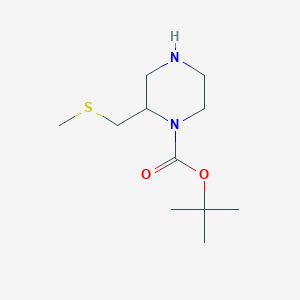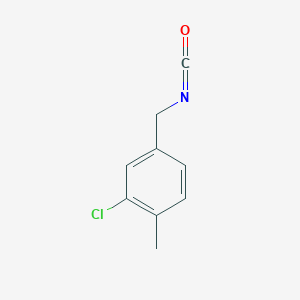
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene is an organic compound that features a benzene ring substituted with a chlorine atom, an isocyanatomethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(aminomethyl)-1-methylbenzene with phosgene (carbonyl dichloride) to form the isocyanate group. The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.
Another method involves the use of oxalyl chloride as a safer alternative to phosgene. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then undergoes rearrangement to yield the desired isocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosgenation processes with stringent safety measures. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound.
化学反応の分析
Types of Reactions
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form an amine and carbon dioxide.
Common Reagents and Conditions
Phosgene or Oxalyl Chloride: Used for the formation of the isocyanate group.
Amines and Alcohols: React with the isocyanate group to form ureas and urethanes.
Water: Hydrolyzes the isocyanate group to form an amine and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学的研究の応用
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and resins, particularly polyurethanes.
Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
作用機序
The mechanism of action of 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as hydroxyl and amino groups. This reactivity underlies its use in the formation of urethanes and ureas, as well as its potential biological activity.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated aromatic compound with different functional groups.
4-Chloro-2-methylphenyl isocyanate: Similar structure but lacks the isocyanatomethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a different heterocyclic ring and functional groups.
Uniqueness
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene is unique due to the presence of both the isocyanatomethyl and methyl groups on the benzene ring
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
2-chloro-4-(isocyanatomethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H8ClNO/c1-7-2-3-8(4-9(7)10)5-11-6-12/h2-4H,5H2,1H3 |
InChIキー |
ARDRQRPZUAYBFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


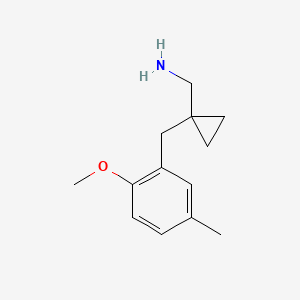



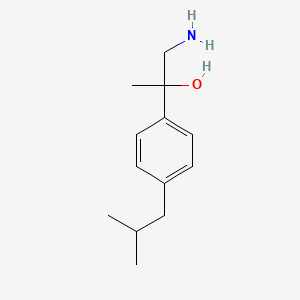

![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)



